methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Overview
Description
Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Materials Science:
Mechanism of Action
The mechanism of action of methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Coumarin Derivatives: These compounds also have a tricyclic structure and are widely used in medicinal chemistry and materials science.
Imidazole Derivatives: These compounds are known for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in its specific tricyclic structure and the potential for diverse applications in various scientific fields.
Biological Activity
Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and receptor modulation.
Chemical Structure and Properties
The compound features a triazine core with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets due to the presence of nitrogen heterocycles and carbonyl groups.
Research indicates that compounds with similar triazine structures exhibit significant anticancer properties through multiple mechanisms:
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase enzymes, crucial for DNA replication and repair. For instance, derivatives have demonstrated IC50 values ranging from 15 µM to 50 µM against various cancer cell lines including MDA-MB231 (breast cancer) and HepG2 (liver cancer) .
- Kinase Inhibition : Some derivatives exhibit potent inhibitory effects on kinases involved in cancer progression. For example, a related compound demonstrated an IC50 of 3.41 nM against PI3K .
- Induction of Apoptosis : The compound may also trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .
Case Studies
A study focusing on a series of triazine derivatives revealed that specific modifications to the structure could enhance cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | MDA-MB231 | 15.83 | Topoisomerase inhibition |
Derivative B | HepG2 | 12.21 | Apoptosis induction |
Derivative C | HeLa | 2.21 | Kinase inhibition |
These findings underscore the importance of structural optimization in enhancing biological efficacy.
Enzyme Inhibition
In addition to anticancer activity, this compound has been investigated for its potential as an enzyme inhibitor:
- AMPA Receptor Modulation : Similar compounds have been identified as allosteric modulators of AMPA receptors, which are vital for synaptic transmission in the central nervous system . These compounds showed enhanced binding affinity compared to known modulators.
- Kinase Activity : The compound's ability to inhibit specific kinases suggests potential applications in treating diseases characterized by aberrant kinase activity.
Antimicrobial Properties
Emerging studies indicate that triazine derivatives may also possess antimicrobial properties:
- Bacterial Inhibition : Some derivatives have demonstrated significant inhibition against a range of bacterial strains, suggesting their potential as antimicrobial agents .
- Mechanism Exploration : The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Properties
IUPAC Name |
methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-7-20-13(18)11(17(23)24-3)9-12-15(20)19-14-10(2)6-5-8-21(14)16(12)22/h5-6,8-9,18H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKNDWZYFBXFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497248-74-5 | |
Record name | METHYL 2-IMINO-10-METHYL-5-OXO-1-PROPYL-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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